N6-Propionyl Cordycepin

Description

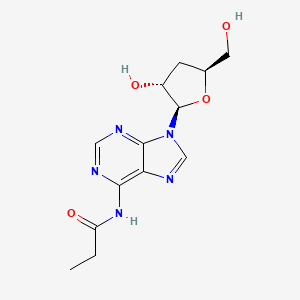

Structure

3D Structure

Properties

IUPAC Name |

N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O4/c1-2-9(21)17-11-10-12(15-5-14-11)18(6-16-10)13-8(20)3-7(4-19)22-13/h5-8,13,19-20H,2-4H2,1H3,(H,14,15,17,21)/t7-,8+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRCIUDOEWOPKD-HHURGBBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Derivatization of N6 Propionyl Cordycepin

Chemical Synthesis Pathways for Cordycepin (B1669437)

Cordycepin, or 3'-deoxyadenosine, is a nucleoside analogue distinguished from adenosine (B11128) by the absence of a hydroxyl group at the 3' position of its ribose sugar moiety. Its chemical synthesis is a significant challenge, primarily due to the need for stereoselective formation of the N-glycosidic bond and the crucial deoxygenation at the 3' position. Methodologies are broadly categorized into semi-synthesis, starting from existing nucleosides like adenosine, and total synthesis, building the molecule from simpler sugar and base precursors.

Strategies for 3'-Deoxyribose Functionalization

The defining feature of cordycepin is the 3'-deoxyribose sugar. The creation of this moiety from a more common ribose derivative is a critical step in its synthesis. A predominant and effective method for this transformation is the Barton-McCombie deoxygenation . This radical-initiated reaction involves converting the 3'-hydroxyl group of a protected adenosine derivative into a thiocarbonyl derivative, such as a xanthate or thionoester. nih.govresearchgate.netacs.org The thiocarbonyl intermediate is then treated with a radical initiator (like AIBN) and a radical source, classically tributyltin hydride (Bu3SnH), which removes the thiocarbonyl group and replaces it with a hydrogen atom. nih.govnih.gov

Alternative strategies have been developed to circumvent the use of toxic tin reagents. These include methods using silanes or phosphine-based reagents as the hydrogen atom donor. Total synthesis approaches build the 3'-deoxyribose unit from starting materials like D-glucose or D-xylose, incorporating the deoxygenation step early in the sequence before coupling it to the nucleobase. mdpi.com

| Strategy | Description | Key Reagents | Advantage/Disadvantage |

| Barton-McCombie Deoxygenation | A two-step radical reaction to replace a hydroxyl group with hydrogen. The alcohol is first converted to a thiocarbonyl derivative. | Thiocarbonylating agent (e.g., CS2, PhOC(S)Cl), Bu3SnH, AIBN | High efficiency; Use of toxic and difficult-to-remove tin reagents. |

| Reductive Dehalogenation | The 3'-OH is converted into a good leaving group (e.g., tosylate), substituted with a halide (e.g., iodide), and then reduced. | p-TsCl, NaI, H2/Catalyst | Avoids tin reagents; Can have lower yields due to multiple steps. mdpi.com |

| Anhydroadenosine Ring Opening | Synthesis from adenosine involves forming a 2',3'-anhydroadenosine intermediate, which is then reductively opened to yield cordycepin. | Lithium triethyl borohydride | High yield from adenosine derivatives; Substrates can be expensive. mdpi.com |

Purine (B94841) Base Coupling Methodologies

The formation of the β-N-glycosidic bond between the 3'-deoxyribose sugar and the adenine (B156593) base is another pivotal step. The most widely used method for this transformation in nucleoside synthesis is the silyl-Hilbert-Johnson (SHJ) reaction , commonly known as the Vorbrüggen glycosylation . researchgate.netwikipedia.org

In this reaction, the purine base (adenine) is first silylated, typically with agents like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA), to increase its nucleophilicity and solubility in organic solvents. researchgate.net The silylated base is then coupled with an activated sugar derivative (an electrophile), such as a 1-O-acetyl- or 1-chloro-3-deoxyribose, in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf). wikipedia.orgnih.gov This method generally provides good yields and high stereoselectivity for the desired β-anomer, which is crucial for biological activity.

Targeted N6-Functionalization Strategies

To enhance the metabolic stability and potentially modulate the biological activity of cordycepin, its N6-amino group can be functionalized. The synthesis of N6-propionyl cordycepin is a targeted derivatization that introduces a propionyl group onto this exocyclic amine.

Propionyl Group Introduction Approaches

The introduction of the propionyl group at the N6 position is typically achieved through a standard chemical acylation reaction. This involves treating cordycepin with a propionylating agent. Common reagents for this purpose include propionic anhydride ((CH3CH2CO)2O) or propionyl chloride (CH3CH2COCl).

The reaction is generally carried out in the presence of a base, which acts as a catalyst and scavenges the acidic byproduct (propionic acid or HCl). Pyridine is a common choice as it can serve as both the base and the solvent. ucl.ac.uk To prevent unwanted reactions at the 2'- and 5'-hydroxyl groups on the sugar moiety, these positions are often protected with groups like tert-butyldimethylsilyl (TBDMS) prior to acylation and subsequently deprotected. However, direct acylation of the more nucleophilic N6-amino group over the less reactive hydroxyl groups can sometimes be achieved under carefully controlled conditions.

A general reaction scheme is as follows: Cordycepin + Propionyl Chloride/Anhydride → (in base/solvent) → this compound + Byproduct

Comparative Synthesis of N6-Acylated Cordycepin Analogues

The synthesis of this compound is part of a broader exploration of N6-acylated cordycepin analogues. By varying the acylating agent, a series of derivatives with different alkyl chain lengths can be produced. This allows for the systematic study of how the size and lipophilicity of the N6-substituent affect the compound's properties. For instance, using acetic anhydride would yield N6-acetyl cordycepin, while butyryl chloride would produce N6-butyryl cordycepin.

The synthesis of these analogues generally follows the same protocol, with only the acylating agent being changed. This uniformity in the synthetic approach allows for a direct comparison of reaction efficiencies and product characteristics.

| Acyl Group | Acylating Agent | Expected Product |

| Acetyl | Acetic Anhydride or Acetyl Chloride | N6-Acetyl Cordycepin |

| Propionyl | Propionic Anhydride or Propionyl Chloride | This compound |

| Butyryl | Butyric Anhydride or Butyryl Chloride | N6-Butyryl Cordycepin |

| Benzoyl | Benzoic Anhydride or Benzoyl Chloride | N6-Benzoyl Cordycepin |

Exploration of Green Chemistry Principles in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to nucleoside synthesis. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

For the synthesis of this compound, several green strategies can be envisioned:

Biocatalysis : Enzymes, particularly lipases, have been successfully used for the regioselective acylation of nucleosides. nih.gov A lipase such as Candida antarctica lipase B (CALB) could potentially catalyze the transfer of a propionyl group from a donor (e.g., vinyl propionate) specifically to the N6-amino group of cordycepin. nih.gov This enzymatic approach operates under mild conditions (room temperature, neutral pH) and can avoid the need for protecting groups and harsh chemical reagents.

Use of Greener Solvents : Traditional syntheses often rely on toxic, volatile organic solvents like pyridine or DMF. Green chemistry encourages the use of safer alternatives. For the acylation step, solvents like 2-methyltetrahydrofuran (2-MeTHF), which is derived from biomass, or ionic liquids could be employed. thieme-connect.desigmaaldrich.com In some cases, reactions can even be performed in water, significantly reducing the environmental impact. ucl.ac.uk

By integrating these principles, the synthesis of this compound and its analogues can be made more efficient and environmentally benign, aligning with the objectives of modern sustainable chemistry.

Bio Production and Biosynthesis of Cordycepin and Its Analogues for Research Applications

Fungal Biosynthetic Pathways of Cordycepin (B1669437) (e.g., Cordyceps militaris)

Cordycepin (3'-deoxyadenosine) is a significant bioactive nucleoside analogue produced by the fungus Cordyceps militaris. mdpi.com Its biosynthesis is a complex process that has been elucidated through genomic and transcriptomic studies. The primary pathway does not begin from simple precursors like adenine (B156593) and ribose but involves the modification of adenosine (B11128). researchgate.net It was initially proposed that cordycepin synthesis might be similar to that of 2'-deoxyadenosine, occurring via the direct conversion of adenosine without the hydrolysis of the N-riboside bond. acs.org

More recent and detailed investigations have revealed a specific gene cluster in C. militaris responsible for cordycepin production. researchgate.net This cluster contains four key genes, designated cns1, cns2, cns3, and cns4, which orchestrate the conversion of adenosine into cordycepin and a related protective compound, pentostatin (B1679546). mdpi.com

The biosynthesis of cordycepin from adenosine is not a single reaction but a multi-step enzymatic cascade. Two main pathways have been proposed based on genomic and experimental evidence.

The predominant and well-supported pathway involves the enzymes encoded by the cns gene cluster researchgate.netresearchgate.net:

Phosphorylation: The process begins with adenosine. The Cns3 enzyme, which possesses a nucleoside/nucleotide kinase domain, catalyzes the phosphorylation of the 3'-hydroxyl group of adenosine to produce adenosine-3'-monophosphate (3'-AMP). researchgate.netnih.gov

Dephosphorylation and Oxidation: The enzyme Cns2, a metal-dependent phosphohydrolase, then acts on 3'-AMP to form the intermediate 2'-carbonyl-3'-deoxyadenosine (2'-C-3'-dA). researchgate.netresearchgate.net

Reduction: Finally, the oxidoreductase enzyme Cns1 catalyzes the conversion of 2'-C-3'-dA into the final product, cordycepin. researchgate.net It has been shown that Cns1 and Cns2 interact closely and are both essential for this conversion to occur. mdpi.comresearchgate.net

An alternative, earlier proposed pathway involves a different set of enzymes and intermediates researchgate.netnih.gov:

Adenosine monophosphate (AMP) is converted to adenosine diphosphate (B83284) (ADP) by adenylate kinase (ADEK).

Ribonucleotide reductase (RNR) then reduces ADP to 3'-deoxyadenosine 5'-diphosphate (3'-dADP).

ADEK is thought to convert 3'-dADP to 3'-deoxyadenosine 5'-monophosphate (3'-dAMP).

Finally, a 5'-nucleotidase (NT5E) dephosphorylates 3'-dAMP to yield cordycepin. nih.gov

However, the pathway involving the Cns1-Cns3 enzymes is now more widely accepted and experimentally verified. mdpi.comresearchgate.netresearchgate.net

Table 1: Key Enzymes and Intermediates in the Primary Cordycepin Biosynthetic Pathway

| Step | Enzyme(s) | Substrate | Product/Intermediate | Gene(s) |

| 1 | Nucleoside/Nucleotide Kinase | Adenosine | Adenosine-3'-monophosphate (3'-AMP) | cns3 |

| 2 | Metal-Dependent Phosphohydrolase | 3'-AMP | 2'-carbonyl-3'-deoxyadenosine (2'-C-3'-dA) | cns2 |

| 3 | Oxidoreductase | 2'-C-3'-dA | Cordycepin (3'-deoxyadenosine) | cns1 |

The production of cordycepin is tightly regulated at the genetic and transcriptomic levels. The core machinery is the cns1-cns4 gene cluster. mdpi.com Genes cns1 and cns2 are indispensable for cordycepin synthesis. mdpi.com The cns3 gene is involved in producing both cordycepin (via its kinase activity) and pentostatin. mdpi.com Pentostatin is an inhibitor of adenosine deaminase (ADA), an enzyme that would otherwise degrade cordycepin into the inactive 3'-deoxyinosine. mdpi.com This dual biosynthesis is a safeguard mechanism; by co-producing an inhibitor of its own degradation pathway, the fungus preserves its accumulation of cordycepin. mdpi.com The cns4 gene is believed to encode a transporter responsible for exporting pentostatin from the cell. mdpi.com

Transcriptomic analyses have revealed that the expression of these key cns genes is a critical control point. For instance, supplementation with L-alanine has been shown to boost cordycepin production by up-regulating the expression of cns2 and cns3. researchgate.net Furthermore, integrated genomic and transcriptomic studies have identified a network of 24 functional genes related to energy and purine (B94841) metabolism that support cordycepin synthesis. nih.gov These pathways, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway, provide the necessary precursors and energy for the core biosynthetic reactions. nih.govmdpi.com For example, pathways that generate phosphoribosyl pyrophosphate (PRPP), a crucial starting material for purine metabolism, are often upregulated during active cordycepin production. mdpi.com

Metabolic Engineering Strategies for Enhanced Cordycepin Production

Due to the valuable biological activities of cordycepin, significant research has focused on metabolic engineering to increase its yield from C. militaris and other host organisms. nih.gov Strategies range from classical strain selection to advanced genetic modification and optimization of the culture environment.

A primary strategy for enhancing cordycepin production is the development of high-yielding fungal strains. This can be achieved through traditional mutation breeding or through targeted genetic engineering. Mating-based sexual reproduction has been used to screen for high-producing strains like C. militaris KSP8. researchgate.net Ion beam irradiation has also been successfully used to generate mutant strains, such as G81-3, which demonstrated a cordycepin yield of 6.84 g/L, nearly three times that of the wild type. researchgate.net When supplemented with the precursor adenosine, the yield of the G81-3 strain increased further to 8.60 g/L. nih.gov

Gene expression profiling is a powerful tool to identify bottlenecks and key regulatory points in the biosynthetic pathway. Overexpression of genes involved in the precursor supply chain, such as adenylosuccinate synthase, adenylosuccinate lyase, and 5'-nucleotidase, has been shown to increase cordycepin production. researchgate.net For example, the recombinant strain CM-adss-5, overexpressing these enzymes, showed a 1.26-fold increase in extracellular cordycepin compared to the wild type. researchgate.net Transcriptome analysis can also identify regulatory factors; studies have shown that Zn2Cys6-type transcription factors may play an important role in regulating cordycepin production. nih.gov

Heterologous biosynthesis, where the cordycepin biosynthetic pathway from C. militaris is introduced into a different microbial host, is a promising strategy. acs.org Organisms like Saccharomyces cerevisiae and Yarrowia lipolytica have been engineered to produce cordycepin by introducing the cns1 and cns2 genes. researchgate.netresearchgate.net Further engineering in Y. lipolytica, including optimizing enzyme fusion and precursor supply pathways, has led to cordycepin titers as high as 3.26 g/L from glucose. acs.org

Table 2: Examples of Strain Optimization Strategies for Cordycepin Production

| Strategy | Strain/Organism | Key Modification/Method | Reported Yield/Improvement |

| Mating & Selection | C. militaris KSP8 | Mating-based sexual reproduction | High-producing strain selected researchgate.net |

| Mutation Breeding | C. militaris G81-3 | Ion beam irradiation | 6.84 g/L (2.79x wild type) researchgate.net |

| Precursor Supplementation | C. militaris G81-3 | Addition of 6 g/L adenosine | 8.60 g/L nih.gov |

| Gene Overexpression | C. militaris CM-adss-5 | Overexpression of adenylosuccinate synthase, etc. | 1119.75 mg/L (1.26x wild type) researchgate.net |

| Heterologous Production | Yarrowia lipolytica | Introduction of cns1 & cns2; pathway engineering | 3.26 g/L acs.org |

The physical and chemical environment of the fungal culture profoundly impacts cordycepin yield. Key fermentation methods include solid-state, submerged (liquid shaking), and surface (liquid static) culture. mdpi.com While solid-state fermentation often has a long production cycle, liquid culture methods are generally preferred for industrial-scale production. researchgate.netmdpi.com Surface culture techniques have been reported to achieve higher productivity compared to submerged methods. mdpi.com

Optimization of fermentation conditions involves several parameters:

Culture Type: Surface liquid culture has been shown to be highly efficient for cordycepin production. mdpi.com However, submerged fermentation is often favored for its scalability and reduced contamination risk. nih.gov A two-stage shaking-static culture has also been explored to maximize yield. researchgate.net

Medium Composition: Carbon and nitrogen sources are critical. Glucose is often the optimal carbon source, while peptone and yeast extract are effective nitrogen sources. researchgate.netresearchgate.net The addition of precursors like adenine and amino acids such as L-alanine and L-glycine can significantly enhance production. researchgate.netfrontiersin.org For instance, adding 1 g/L adenine and 16 g/L glycine (B1666218) resulted in a 4.1-fold increase in cordycepin. researchgate.net

Physical Parameters: Temperature, pH, and dissolved oxygen are key factors. An optimal temperature is often around 25°C, with an initial pH of 5.5-6.0. researchgate.net Lower dissolved oxygen levels have been found to favor higher cordycepin production. mdpi.com

Additives and Elicitors: Various supplements can stimulate biosynthesis. The addition of Vitamin B1 (10 mg/L) increased cordycepin yield by 95.8%. acs.orgfrontiersin.org Trace metals like Mn2+ and elicitors such as chitosan (B1678972) have also been shown to promote the synthesis of nucleosides. acs.orgfrontiersin.org

Table 3: Effect of Fermentation Parameters on Cordycepin Production

| Parameter | Condition/Additive | Organism | Effect on Cordycepin Yield |

| Culture Method | Surface Liquid Culture | C. militaris | Generally higher productivity than submerged mdpi.com |

| Nitrogen Source | Peptone (15.8 g/L) | C. militaris | 0.35 g/L (40% increase) researchgate.net |

| Amino Acid | L-alanine & L-glycine | C. militaris | 2.50 g/L (4.1x increase) researchgate.net |

| Growth Factor | Vitamin B1 (10 mg/L) | C. militaris | 1.16 g/L (95.8% increase) acs.orgfrontiersin.org |

| Elicitor | Chitosan (1 mg/L) | C. militaris | 0.34-fold increase acs.orgfrontiersin.org |

| pH | 6.0 | C. militaris CM-adss-5 | Optimal for production researchgate.net |

| Temperature | 25°C | C. militaris 3936 | Optimal for production |

Biotransformation Methodologies for N6-Propionyl Cordycepin Precursors

While the biosynthesis of cordycepin is well-studied, specific information on the biotransformation pathways for producing this compound from its precursors within fungal systems like Cordyceps is not extensively documented in the scientific literature. The N6 position of the adenine ring in cordycepin is a common site for chemical modification to create novel analogues with potentially different biological activities.

Although natural biosynthetic pathways for N6-acylation of cordycepin are not established, enzymatic methods offer a viable route for such transformations. Lipases, for example, have been used for the highly efficient and regioselective acylation of cordycepin in non-aqueous solvents. mdpi.com This demonstrates the feasibility of using enzymes to synthesize N6-acyl derivatives of cordycepin, including this compound. Such a biotransformation would likely involve the enzymatic reaction between cordycepin (the precursor) and a propionyl group donor. This approach falls under the category of chemoenzymatic synthesis rather than a fully biological pathway within a microorganism.

Advanced Analytical Methodologies for N6 Propionyl Cordycepin Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental in the analysis of N6-Propionyl Cordycepin (B1669437), enabling its separation from complex mixtures, such as fermentation broths or reaction media, and its subsequent quantification. The techniques are based on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Applications for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of cordycepin and its derivatives due to its high resolution, sensitivity, and reproducibility. cabidigitallibrary.org For N6-Propionyl Cordycepin, reverse-phase HPLC (RP-HPLC) is the most applicable mode. In this setup, a nonpolar stationary phase (typically C18) is used with a polar mobile phase.

Due to the addition of the propionyl group, this compound is more lipophilic than cordycepin. Consequently, when using an RP-HPLC system, it will have a stronger affinity for the nonpolar stationary phase, resulting in a longer retention time compared to its parent compound under identical conditions. This difference in retention time allows for the effective separation of this compound from cordycepin and other related nucleosides. researchgate.net

Detection is commonly achieved using a UV detector, as the purine (B94841) ring in the molecule exhibits strong absorbance in the ultraviolet spectrum. koreascience.kr The detection wavelength is typically set around 260 nm, which is the absorption maximum for the adenine (B156593) chromophore. cabidigitallibrary.orgmdpi.com Quantification is performed by integrating the peak area and comparing it to a standard curve generated from known concentrations of a purified this compound reference standard.

Table 1: Representative HPLC Parameters for Analysis of Cordycepin and its Derivatives

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 5 µm, 4.6 x 150 mm) nih.gov |

| Mobile Phase | Gradient or isocratic elution with Water and Methanol or Acetonitrile (B52724) cabidigitallibrary.orgkoreascience.kr |

| Example Isocratic Mobile Phase | Water:Methanol (72:28, v/v) cabidigitallibrary.org |

| Flow Rate | 1.0 mL/min cabidigitallibrary.org |

| Detection | UV Spectrophotometry at 260 nm koreascience.krmdpi.com |

| Column Temperature | 30-45°C cabidigitallibrary.orgnih.gov |

This table presents typical conditions used for cordycepin analysis, which serve as a starting point for method development for this compound.

High-Performance Thin-Layer Chromatography (HPTLC) Methodologies for Screening and Identification

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and cost-effective method for the qualitative screening and semi-quantitative analysis of this compound. This technique is particularly useful for monitoring reaction progress or screening multiple samples simultaneously. mdpi.com

For analysis, the sample is spotted onto an HPTLC plate coated with a stationary phase, such as silica (B1680970) gel or a reverse-phase material (RP-18). The plate is then developed in a chamber containing a suitable mobile phase. A stability-indicating HPTLC method developed for cordycepin utilizes reverse-phase plates and a green mobile phase, which can be adapted for its propionyl derivative. mdpi.com The separation is based on the compound's polarity. On a reverse-phase plate, the more lipophilic this compound would migrate further up the plate (higher Rf value) than the more polar cordycepin.

After development, the plate is dried, and the spots are visualized under UV light at 254 nm. Densitometric scanning of the plate allows for the quantification of the compound by measuring the intensity of the spot and comparing it to standards. vbio.vn

Table 2: HPTLC Method Parameters for Nucleoside Analysis

| Parameter | Example Condition |

|---|---|

| Plate | HPTLC plates RP-60F254S mdpi.com |

| Sample Application | Automatic TLC Sampler, 6 mm bands mdpi.com |

| Mobile Phase | Ethanol:Water:Ethyl Acetate (e.g., specific ratios are developed based on separation needs) mdpi.com |

| Detection | Densitometric scanning at 254 nm or 260 nm |

| Rf Value | Dependent on the specific mobile phase composition; expected to be higher for this compound than for cordycepin on RP plates. |

Parameters are based on validated methods for cordycepin and illustrate a framework for analyzing this compound. mdpi.com

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity. These methods provide detailed information about the molecule's atomic composition, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule. nih.gov

The NMR spectrum of this compound would display the characteristic signals of the cordycepin core structure, along with additional signals corresponding to the propionyl group attached at the N6 position. vbio.vncsfarmacie.cz

¹H NMR: The propionyl group would introduce a triplet signal (for the -CH₃ group) and a quartet signal (for the -CH₂- group), characteristic of an ethyl moiety. The protons on the adenine and ribose rings would also show predictable shifts compared to the parent cordycepin due to the electronic effects of the N6-acylation.

¹³C NMR: The carbon spectrum would show additional resonances for the carbonyl carbon (~170-175 ppm), methylene (B1212753) carbon, and methyl carbon of the propionyl group.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, definitively confirming that the propionyl group is attached to the N6-amino position of the adenine ring. wgtn.ac.nz

Mass Spectrometry (MS) for Molecular Identification and Metabolite Profiling

Mass Spectrometry (MS) is a critical technique for determining the molecular weight of this compound and confirming its elemental formula. frontiersin.org When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a highly sensitive and specific tool for detecting and quantifying the compound in complex biological matrices. nih.gov

The molecular weight of cordycepin is 251.24 g/mol . vbio.vn The addition of a propionyl group (C₃H₄O) adds 56.02 g/mol . Therefore, the expected monoisotopic mass of this compound (C₁₃H₁₇N₅O₄) is approximately 307.13 g/mol . High-resolution mass spectrometry (HRMS) can measure this mass with high precision, allowing for the confirmation of the elemental formula.

Tandem mass spectrometry (MS/MS) is used for further structural confirmation. In this technique, the molecular ion of this compound is isolated and fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule and would show characteristic losses, such as the loss of the propionyl group or the deoxyribose sugar moiety, providing conclusive evidence of its structure.

UV-Vis Spectrophotometry for Detection and Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a simple, robust, and widely accessible technique used for the detection and quantification of this compound in solution. The principle is based on the absorption of UV light by the purine ring system of the molecule. nih.gov

This technique is routinely used as the detection method in HPLC. koreascience.kr For determining the concentration of a pure sample in solution, the absorbance is measured at the λmax and the concentration is calculated using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity (a constant for the compound at a specific wavelength), b is the path length of the cuvette, and c is the concentration.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cordycepin (3'-deoxyadenosine) |

| Adenosine (B11128) |

| Methanol |

| Acetonitrile |

| Ethanol |

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is a critical step in the pharmaceutical development of a new drug substance, ensuring that the quantitative analytical procedures can accurately measure the active ingredient without interference from degradation products, impurities, or other components of the drug product matrix. While specific stability-indicating method development and forced degradation studies for this compound are not extensively documented in publicly available literature, the established methodologies for its parent compound, Cordycepin (3'-deoxyadenosine), provide a robust framework for what such studies would entail. Forced degradation studies, or stress testing, are essential for identifying potential degradation pathways and demonstrating the specificity of analytical methods. dntb.gov.ua

Research on Cordycepin has utilized various chromatographic techniques to separate the active compound from its degradation products formed under stressed conditions. mdpi.comchula.ac.th These methods are designed to be specific, accurate, precise, and robust, ensuring reliable monitoring of the drug's stability. researchgate.net High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are among the most common techniques employed for this purpose. mdpi.comresearchgate.net

A stability-indicating HPLC method for Cordycepin was developed using a C18 column with a gradient elution of acetonitrile and water, with UV detection at 260 nm. chula.ac.thtci-thaijo.org This method demonstrated the capacity to separate Cordycepin from degradation products generated under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions. chula.ac.th

Similarly, a greener stability-indicating HPTLC method has been developed for Cordycepin, utilizing an ethanol-water mobile phase and detection at 262 nm. mdpi.com This method was also validated for its ability to distinguish Cordycepin from its degradation products under various stress conditions. mdpi.comresearchgate.net

Forced degradation studies on Cordycepin have revealed its susceptibility to degradation under certain conditions. For instance, Cordycepin has been shown to be significantly degraded under acidic and oxidative conditions. mdpi.comchula.ac.th In one study, complete degradation was observed under acidic conditions (0.1 N H2SO4), and significant degradation occurred with an oxidizing agent (3% H2O2). chula.ac.th Under basic conditions (0.1 N NaOH), the degradation was less pronounced. mdpi.comchula.ac.th The compound exhibited good stability under thermal and photolytic stress. mdpi.comchula.ac.th

The following data tables summarize the findings from forced degradation studies conducted on Cordycepin, which serve as a valuable reference for the anticipated stability profile of this compound.

Table 1: Summary of Forced Degradation Studies of Cordycepin using HPLC

This table illustrates the percentage of Cordycepin remaining after exposure to various stress conditions over a period of 28 days, as determined by a stability-indicating HPLC method. chula.ac.th

| Stress Condition | Duration | % Cordycepin Remaining |

| Acidic (0.1 N H2SO4) | 3 Days | 0% |

| 7 Days | 0% | |

| 28 Days | 0% | |

| Basic (0.1 N NaOH) | 3 Days | 95.2% |

| 7 Days | 92.8% | |

| 28 Days | 88.4% | |

| Oxidative (3% H2O2) | 3 Days | 65.4% |

| 7 Days | 45.1% | |

| 28 Days | 12.3% | |

| Photolytic (Sunlight) | 3 Days | 98.5% |

| 7 Days | 96.2% | |

| 28 Days | 91.7% | |

| Thermal (90°C) | 12 Hours | ~100% |

Data adapted from Chutvirasakul B, et al., 2017. chula.ac.th

Table 2: Forced Degradation of Cordycepin using a Greener HPTLC Method

This table shows the results of a forced degradation study on Cordycepin using a stability-indicating HPTLC method. The study highlights the percentage of the compound degraded under different stress conditions. mdpi.com

| Stress Condition | % Degradation |

| Acidic (1M HCl, 60°C for 48h) | 100% |

| Basic (1M NaOH, 60°C for 48h) | 18.86% |

| Oxidative (30% H2O2, 60°C for 48h) | 43.20% |

| Thermal | No degradation observed |

| Photolytic | No degradation observed |

Data derived from Alam P, et al., 2023. mdpi.com

These stability-indicating methods, once developed and validated for this compound, would be instrumental in the quality control of the drug substance and its formulated products. They would allow for the accurate determination of the drug's shelf-life and storage conditions, ensuring that the product remains within its defined specifications throughout its lifecycle. The successful separation of the parent compound from its degradation products is a key aspect of these methods, confirming their specificity and stability-indicating nature. chula.ac.th

Pre Clinical Pharmacological and Mechanistic Investigations of N6 Propionyl Cordycepin

Cellular Uptake and Intracellular Metabolism

The biological activity of N6-Propionyl Cordycepin (B1669437) is contingent upon its entry into the cell and its subsequent metabolic conversion to its active form. As a prodrug, its initial uptake and metabolism are critical steps that influence its therapeutic efficacy.

Nucleoside Transporter Interactions (e.g., hENT1)

The entry of nucleoside analogs like cordycepin into cells is predominantly mediated by specific membrane transport proteins. The human equilibrative nucleoside transporter 1 (hENT1) is a key transporter responsible for the influx of adenosine (B11128) and its analogs across the cell membrane. nih.gov While direct studies on the interaction of N6-Propionyl Cordycepin with hENT1 are limited, the transport of its parent compound, cordycepin, is known to be facilitated by equilibrative nucleoside transporters (ENTs). nih.gov It is understood that after administration, this compound is converted to cordycepin, which then utilizes transporters like hENT1 to enter target cells. nih.govfrontiersin.org The expression levels of hENT1 in cancer cells can significantly influence the uptake and subsequent cytotoxicity of nucleoside-derived drugs. nih.govnih.gov

Phosphorylation to Active Triphosphate Forms (e.g., 3'-dATP)

Once inside the cell, cordycepin, the active form of this compound, undergoes a series of phosphorylation steps to become pharmacologically active. This process is initiated by adenosine kinase, which converts cordycepin to cordycepin monophosphate (CoMP). uzh.ch Subsequent phosphorylations lead to the formation of cordycepin diphosphate (B83284) (CoDP) and ultimately cordycepin triphosphate (CoTP), also known as 3'-deoxyadenosine triphosphate (3'-dATP). uzh.chchemicalbook.com This triphosphate form is the primary active metabolite that interferes with nucleic acid synthesis. chemicalbook.comnih.gov The efficient conversion of cordycepin to its triphosphate derivative is a crucial determinant of its biological activity. uzh.ch

Deamination Resistance Mechanisms of this compound

A significant limitation of cordycepin's therapeutic potential is its rapid degradation by adenosine deaminase (ADA), which converts it to the inactive metabolite 3'-deoxyinosine. researchgate.netmdpi.com The synthesis of this compound is a strategic modification to overcome this metabolic instability. The propionyl group at the N6 position of the adenine (B156593) base sterically hinders the access of ADA to the primary amine, thereby protecting the molecule from deamination. uzh.ch This modification increases the half-life of the compound in vivo, allowing for sustained levels of the active form, cordycepin, to be available for cellular uptake and phosphorylation. uzh.chresearchgate.net

Molecular Mechanisms of Action in Cellular Systems

The cytotoxic effects of this compound, mediated through its active form cordycepin triphosphate (3'-dATP), are primarily attributed to its ability to interfere with the synthesis and processing of nucleic acids.

Interference with Nucleic Acid Synthesis and Processing

As a structural analog of adenosine triphosphate (ATP), 3'-dATP can be mistakenly recognized and utilized by various enzymes involved in nucleic acid metabolism. nih.gov This molecular mimicry is the foundation of its mechanism of action.

The most well-characterized mechanism of action of cordycepin is the termination of RNA synthesis. nih.gov During transcription, RNA polymerases incorporate nucleotide triphosphates into a growing RNA strand. Due to the absence of a hydroxyl group at the 3' position of its ribose sugar, the incorporation of 3'-dATP into an RNA chain prevents the formation of a phosphodiester bond with the next incoming nucleotide. uzh.chnih.gov This results in the premature termination of RNA elongation. nih.govnih.gov

Furthermore, cordycepin triphosphate is a potent inhibitor of polyadenylation. nih.govnih.gov Poly(A) polymerase, the enzyme responsible for adding a poly(A) tail to the 3' end of messenger RNA (mRNA) precursors, can incorporate 3'-dATP. This incorporation leads to the termination of the poly(A) tail synthesis, which is crucial for mRNA stability, nuclear export, and translation. nih.govnih.gov The disruption of polyadenylation can lead to the degradation of improperly processed mRNA transcripts. nih.govnih.gov Low concentrations of cordycepin have been shown to impede polyadenosine phosphorylation and truncate the poly(A) tails of certain mRNAs, thereby inhibiting RNA synthesis. nih.gov

| Enzyme/Process | Effect of Cordycepin Triphosphate (3'-dATP) | Consequence |

| RNA Polymerase | Incorporation into the growing RNA chain. nih.gov | Premature termination of transcription. nih.gov |

| Poly(A) Polymerase | Competitive inhibitor and chain-terminating substrate. nih.gov | Inhibition of poly(A) tail synthesis, leading to mRNA instability and impaired translation. nih.govnih.gov |

DNA Replication Interference

The primary mechanism by which Cordycepin exerts its cytotoxic effects is through interference with nucleic acid synthesis. As an analogue of the nucleoside adenosine, it lacks a hydroxyl group at the 3' position of its ribose sugar component. uzh.chnih.gov This structural feature is critical to its function. When Cordycepin is incorporated into a growing RNA strand during transcription, the absence of the 3'-hydroxyl group makes the formation of a subsequent phosphodiester bond impossible, leading to the premature termination of RNA chain elongation. ontosight.ainih.govmdpi.com

Furthermore, upon cellular uptake, Cordycepin is phosphorylated by cellular kinases to form Cordycepin monophosphate (CoMP), diphosphate (CoDP), and ultimately Cordycepin triphosphate (CoTP). longdom.orgnih.gov Cordycepin triphosphate is structurally similar to adenosine triphosphate (ATP) and can be erroneously recognized and used as a substrate by enzymes involved in DNA and RNA synthesis. nih.govlongdom.org This competition with ATP disrupts the normal process of nucleic acid synthesis, contributing to the compound's anti-proliferative effects.

| Mechanism of Interference | Description | Key Molecules Involved |

| Chain Termination | Incorporation into nascent RNA strands prevents further elongation due to the lack of a 3'-hydroxyl group. | Cordycepin, RNA Polymerase |

| ATP Competition | Phosphorylated Cordycepin (CoTP) competes with endogenous ATP for enzymatic binding sites. | Cordycepin triphosphate (CoTP), ATP, DNA/RNA polymerases |

| Inhibition of Synthesis | Acts as an inhibitor of enzymes crucial for the synthesis of nucleic acids. | Cordycepin, Poly(A) Polymerase |

Modulation of Signal Transduction Pathways

Cordycepin, the active metabolite of this compound, modulates a variety of intracellular signaling cascades that are fundamental to cell survival, proliferation, and inflammation.

PI3K/Akt/mTOR Signaling Pathway Regulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in various diseases. genome.jpfrontiersin.org Research consistently demonstrates that Cordycepin acts as an inhibitor of this pathway. semanticscholar.orgmdpi.com It has been shown to reduce signaling through the mammalian target of rapamycin (B549165) (mTOR), a key component of the pathway. cancer.gov By suppressing the PI3K/Akt/mTOR cascade, Cordycepin can inhibit protein translation and suppress the survival and proliferation of various cell types. nih.gov In some specific contexts, it has been noted to upregulate certain factors via this pathway, such as pancreatic duodenal homeobox factor-1 (PDX-1), but the predominant effect reported is inhibitory. nih.gov

| Pathway Component | Observed Effect of Cordycepin | Downstream Consequence |

| PI3K | Inhibition | Reduced production of PIP3, leading to decreased Akt activation. |

| Akt | Reduced Phosphorylation/Activity | Decreased phosphorylation of numerous downstream targets, including mTOR. nih.gov |

| mTOR | Inhibition (specifically mTORC1) | Suppression of protein synthesis and cell growth. nih.govsemanticscholar.org |

Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, comprising primarily the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 kinases, are central to the transduction of extracellular signals into cellular responses like proliferation, differentiation, and apoptosis. nih.gov Cordycepin has been shown to modulate these cascades, generally exerting an inhibitory effect. scielo.br Studies have reported that Cordycepin suppresses the phosphorylation of ERK, JNK, and p38. nih.govnih.gov A systematic review of the literature concluded that Cordycepin consistently reduces ERK signaling, while its effects on JNK and p38 can be more variable depending on the cell type and context. mdpi.com The inactivation of these MAPK signaling pathways may contribute to the anti-proliferative and anti-inflammatory responses observed with the compound. nih.govscielo.br

| MAPK Family | Observed Effect of Cordycepin | Cellular Process Implicated |

| ERK (Extracellular Signal-Regulated Kinases) | Consistently Inhibited/Reduced Phosphorylation mdpi.com | Proliferation, Differentiation |

| JNK (c-Jun N-terminal Kinases) | Inhibition/Reduced Phosphorylation nih.govnih.gov | Stress Response, Apoptosis |

| p38 | Inhibition/Reduced Phosphorylation nih.govnih.gov | Inflammation, Apoptosis, Stress Response |

Adenosine Monophosphate-Activated Protein Kinase (AMPK) Activation

One of the most consistently reported and significant mechanisms of Cordycepin is the activation of Adenosine Monophosphate-Activated Protein Kinase (AMPK). semanticscholar.orgmdpi.comcancer.gov AMPK acts as a master sensor of cellular energy status. frontiersin.orgresearcher.life Cordycepin is a prodrug that, once inside the cell, is converted by adenosine kinase into Cordycepin monophosphate (CoMP). nih.gov CoMP is an analogue of adenosine monophosphate (AMP) and effectively mimics its ability to activate AMPK. nih.gove-compa.org The activation of AMPK by Cordycepin triggers a cascade of metabolic changes, including the inhibition of energy-consuming anabolic pathways and the activation of catabolic pathways to produce ATP, which underlies many of the compound's therapeutic effects. semanticscholar.orgnih.gov

| Mechanism Step | Description | Key Molecules Involved |

| Cellular Uptake & Conversion | Cordycepin enters the cell and is phosphorylated. | Cordycepin, Adenosine Kinase |

| AMP Mimicry | The resulting Cordycepin monophosphate (CoMP) acts as an AMP analogue. | Cordycepin monophosphate (CoMP), AMP |

| AMPK Activation | CoMP binds to and allosterically activates the AMPK complex. nih.gov | AMPK, CoMP |

NF-κB Pathway Modulation

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central signaling cascade in the regulation of inflammatory and immune responses. nus.edu.sgfrontiersin.org A substantial body of evidence indicates that Cordycepin exerts potent anti-inflammatory effects by inhibiting the NF-κB pathway. mdpi.come-compa.org The primary mechanism involves the prevention of the degradation of the inhibitor of kappa B (IκB-α). nih.govnih.gov By stabilizing IκB-α, Cordycepin sequesters NF-κB dimers in the cytoplasm, preventing their translocation to the nucleus where they would otherwise activate the transcription of pro-inflammatory genes, such as various cytokines and inducible nitric oxide synthase (iNOS). nih.govnih.gov

| Key Event | Observed Effect of Cordycepin | Consequence |

| IκB-α Degradation | Inhibited | NF-κB is retained in the cytoplasm. nih.govnih.gov |

| NF-κB Nuclear Translocation | Suppressed | Prevention of binding to target gene promoters. nih.gov |

| Pro-inflammatory Gene Expression | Downregulated | Reduced production of inflammatory mediators (e.g., TNF-α, IL-1β, iNOS). nih.gov |

Wnt/β-catenin Signaling Pathway Interactions

The Wnt/β-catenin pathway is fundamental during embryonic development and for adult tissue homeostasis, with its dysregulation often implicated in cancer. nih.govwikipathways.org Pre-clinical studies suggest that Cordycepin can interact with and inhibit this pathway. For instance, in melanoma cells, Cordycepin was found to inhibit the Wnt signaling pathway by stimulating adenosine A3 receptors, which act upstream of glycogen (B147801) synthase kinase 3β (GSK3β), a key component of the β-catenin destruction complex. nih.gov In other models, such as ovarian cancer cells, Cordycepin-induced autophagy was linked to the inhibition of the β-catenin signaling pathway. nih.gov These findings indicate that modulation of Wnt/β-catenin signaling is another mechanism through which Cordycepin may exert its anti-proliferative effects.

| Cellular Context | Reported Interaction with Wnt/β-catenin Pathway | Key Mediators |

| Melanoma Cells | Inhibition via adenosine A3 receptor stimulation. nih.gov | Adenosine A3 receptor, GSK3β |

| Ovarian Cancer Cells | Inhibition leading to DKK1-associated autophagy. nih.gov | DKK1, β-catenin |

| Leukemia Cells | Cordycepin suppresses β-catenin expression mediated through Wnt/GSK-3β signaling. | GSK-3β, β-catenin |

Regulation of Gene Expression Profiles and Proteomics

The pharmacological effects of this compound are predicated on its conversion to cordycepin, which exerts significant influence over cellular processes by modulating gene expression and the proteome.

Gene Expression Regulation: Cordycepin is known to regulate the expression of multiple genes, particularly those involved in inflammation and cell cycle control. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comresearchgate.net Cordycepin has been shown to suppress the degradation of the inhibitor of κB alpha (IκBα) and inhibit the nuclear translocation of the p65 subunit of NF-κB. nih.gov This inactivation of NF-κB leads to the downregulation of various pro-inflammatory genes it transcribes. mdpi.comnih.gov

Studies have demonstrated that cordycepin treatment reduces the mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1-beta (IL-1β), and interleukin-6 (IL-6). mdpi.comfortunepublish.comnih.gov It also inhibits the gene expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comfortunejournals.com Furthermore, by suppressing NF-κB, cordycepin can downregulate genes that regulate type 2 diabetes. mdpi.com

In addition to inflammation, cordycepin affects genes related to the cell cycle. For instance, it has been found to downregulate the expression of cyclin D1, a key protein for cell cycle progression, contributing to its anti-proliferative effects. researchgate.net

Proteomics: Proteomic analyses reveal the broader impact of cordycepin on cellular protein landscapes. Studies using techniques like 2D electrophoresis and 4D data-independent acquisition (4D-DIA) proteomics have identified numerous differentially expressed proteins in response to cordycepin or in Cordyceps species with high cordycepin content. mdpi.commdpi.com

In Cordyceps militaris, proteomic analysis has helped identify key proteins involved in cordycepin biosynthesis itself. plos.org Comparative proteomics have shown significant differences in the protein profiles of various Cordyceps species, with variations in enzymes related to nitrogen metabolism, the urea (B33335) cycle, and branched-chain amino acid catabolism. mdpi.com For example, analyses have identified the upregulation of proteins like glutamate (B1630785) oxaloacetate transaminase 2 (GOT2), glutamate dehydrogenase (GDH), and argininosuccinate (B1211890) synthase 1 (ASS1) in high-cordycepin producing species, which are involved in regulating nitrogen flux and energy metabolism. mdpi.comnih.gov Other proteomic studies have identified proteins involved in cordycepin metabolism and have shown that pathways related to biosynthesis, transcription, and translation are highly active in the mycelium stage where cordycepin production is often higher. plos.org

| Target Molecule | Molecular Class | Observed Effect | Associated Pathway/Process | Reference |

|---|---|---|---|---|

| NF-κB (p65) | Transcription Factor | Inhibited nuclear translocation | Inflammation, Cell Survival | nih.govnih.gov |

| TNF-α | Cytokine | Downregulated mRNA expression | Inflammation | mdpi.comfortunepublish.comnih.gov |

| IL-6 | Cytokine | Downregulated mRNA expression | Inflammation | mdpi.comfortunepublish.comnih.gov |

| COX-2 | Enzyme | Downregulated gene expression | Inflammation, Prostaglandin Synthesis | mdpi.comfortunejournals.com |

| iNOS | Enzyme | Downregulated gene expression | Inflammation, Nitric Oxide Synthesis | mdpi.comfortunejournals.com |

| Cyclin D1 | Regulatory Protein | Decreased protein level | Cell Cycle Regulation | researchgate.net |

| AMPK | Enzyme (Kinase) | Activated | Energy Homeostasis, Signal Transduction | nih.govnih.gov |

Specific Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase, Cyclooxygenase-2)

As a prodrug of cordycepin, this compound's activity includes the inhibition of specific enzymes that are key mediators of pathological processes.

Xanthine Oxidase (XO): Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.com Overactivity of this enzyme can lead to hyperuricemia and gout. Cordycepin has been identified as a potent inhibitor of xanthine oxidase. nih.gov Studies evaluating the inhibitory activity of cordycepin have determined its half-maximal inhibitory concentration (IC50), demonstrating its efficacy. One study reported a strong inhibitory effect with an IC50 value of 0.014 mg/mL. nih.gov Other research has also confirmed this inhibitory potential, with various extracts of Cordyceps militaris rich in cordycepin showing significant XO inhibition. nih.govresearchgate.net For example, a cordycepin-containing cell-free supernatant from engineered Aspergillus oryzae showed an IC50 value of 3.48 mg/mL for XO inhibition. mdpi.com

Cyclooxygenase-2 (COX-2): Cyclooxygenase-2 is an enzyme that is often upregulated during inflammation and plays a key role in the synthesis of prostaglandins. The anti-inflammatory effects of cordycepin are partly attributed to its ability to inhibit COX-2. Research has shown that cordycepin can directly inhibit the activity of COX-2, with one study reporting an IC50 value of 0.055 mg/mL. nih.gov This direct enzymatic inhibition complements the downregulation of COX-2 gene expression, providing a dual mechanism for reducing inflammation. mdpi.comfortunejournals.com

| Enzyme | Biological Role | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Xanthine Oxidase (XO) | Uric acid production | 0.014 mg/mL | nih.gov |

| Cyclooxygenase-2 (COX-2) | Prostaglandin synthesis (inflammation) | 0.055 mg/mL | nih.gov |

Receptor-Mediated Activities (e.g., Adenosine A3 Receptor Agonism)

The structural similarity of cordycepin to adenosine allows it to interact with adenosine receptors, which is a key aspect of its mechanism of action. nih.gov this compound, by converting to cordycepin, is expected to exhibit these same receptor-mediated activities.

Adenosine A3 Receptor (A3R) Agonism: The adenosine A3 receptor is a G protein-coupled receptor that is implicated in various physiological and pathological processes, including inflammation and cell proliferation. Pre-clinical studies have consistently identified cordycepin as an agonist of the A3R. fortunepublish.comfortunejournals.com This interaction has been shown to be central to cordycepin's anti-proliferative effects in several cancer cell lines. scirp.orgnih.gov

Research has demonstrated that the growth-inhibitory effects of cordycepin on mouse melanoma and lung carcinoma cells can be antagonized by a selective A3R antagonist, confirming that the activity is mediated through this specific receptor. nih.gov Radioligand binding assays have further shown that cordycepin can directly bind to adenosine A3 receptors expressed on cancer cells. scirp.org The activation of A3R by cordycepin is believed to trigger downstream signaling cascades that can lead to the inhibition of cell growth and the induction of apoptosis. fortunepublish.comfortunejournals.com This mechanism is considered a primary pathway for its anti-inflammatory and anti-tumor properties. fortunepublish.com

While A3R is a principal target, some evidence also suggests that cordycepin may interact with other adenosine receptor subtypes, such as A1, A2a, and A2b, to mediate its diverse biological effects. d-nb.info

| Receptor | Receptor Class | Activity | Key Downstream Effect | Reference |

|---|---|---|---|---|

| Adenosine A3 Receptor (A3R) | G protein-coupled receptor | Agonist | Inhibition of cancer cell growth, anti-inflammatory effects | fortunepublish.comfortunejournals.comscirp.orgnih.gov |

Biological Activities and Pre Clinical Efficacy Studies of N6 Propionyl Cordycepin

In Vitro Studies on Various Cell Lines

Extensive literature searches did not yield specific studies on the in vitro biological activities of N6-Propionyl Cordycepin (B1669437). The following subsections outline the standard assays used to evaluate novel compounds, for which data on N6-Propionyl Cordycepin is not currently available in the public domain.

Antiproliferative and Cytotoxic Effects in Cancer Cell Models

No specific data from antiproliferative or cytotoxic assays for this compound across various cancer cell lines were found in the reviewed scientific literature. Such studies would typically involve determining the half-maximal inhibitory concentration (IC50) to quantify the compound's potency in inhibiting cell growth.

Induction of Programmed Cell Death Mechanisms (Apoptosis, Autophagy)

There is a lack of published research investigating the ability of this compound to induce programmed cell death mechanisms such as apoptosis or autophagy in cancer cells. Investigations in this area would typically involve assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) and autophagy (e.g., LC3 conversion).

Cell Cycle Progression Modulation (e.g., G0/G1, G2/M, S phase arrest)

No studies detailing the effects of this compound on cell cycle progression in cancer cell lines were identified. Research in this area would utilize techniques like flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with the compound.

Inhibition of Cell Migration and Invasion

Data from in vitro assays, such as wound healing or transwell migration assays, to assess the inhibitory effects of this compound on cancer cell migration and invasion are not available in the current body of scientific literature.

In Vivo Pre-clinical Animal Models

The pre-clinical efficacy of this compound in animal models has not been reported in the accessible scientific literature. The subsection below describes a common type of in vivo model used for such evaluations.

Tumor Growth Inhibition in Xenograft and Syngeneic Models

No published studies were found that evaluated the anti-tumor activity of this compound in either xenograft (human tumor cells in immunocompromised mice) or syngeneic (murine tumor cells in immunocompetent mice) models. Such studies are crucial for determining the in vivo efficacy of a compound and would typically involve monitoring tumor volume and weight over time.

Immunomodulatory Effects in Disease Models

This compound's parent compound, cordycepin, has demonstrated significant immunomodulatory effects across various disease models. These effects are characterized by the regulation of cytokine production and the modulation of immune cell activity. In a mouse model of anxiety, administration of cordycepin was found to increase the expression of anti-inflammatory cytokines such as IL-4 and IL-10 in the prefrontal cortex, while decreasing the expression of pro-inflammatory cytokines like TNF-α and IL-1β frontiersin.org. This suggests a potential role in neuro-immune regulation.

Furthermore, cordycepin has been shown to influence T cell activity. Studies have indicated that cordycepin can suppress the proliferation of concanavalin A-induced splenocytes in a dose-dependent manner frontiersin.org. This suppression is associated with a reduction in the secretion of both Th1 cytokines (IL-2, IFN-γ) and Th2 cytokines (IL-4, IL-6) frontiersin.org. The proposed mechanism for this T cell suppression involves the reduction of phosphorylated IκB levels and the nuclear factor of activated T cells 2 (NFAT2) frontiersin.org.

In the context of autoimmune diseases, which are often linked to a heightened type 1 immune response, and atopic diseases, associated with a stronger type 2 immunity, the ability of cordycepin to modulate both Th1 and Th2 responses highlights its potential as a broad-spectrum immunoregulatory agent frontiersin.org. The fungus Cordyceps militaris, a natural source of cordycepin, and its extracts have been shown to increase the production of various cytokines, including IL-1β, IL-6, and TNF-α, and to stimulate dendritic cell activation through NF-κB upregulation nih.gov.

Table 1: Immunomodulatory Effects of Cordycepin in Pre-clinical Models

| Model | Key Findings | Reference |

|---|---|---|

| Mouse Model of Anxiety | Increased IL-4 and IL-10; Decreased TNF-α and IL-1β in prefrontal cortex. | frontiersin.org |

| Concanavalin A-induced Splenocytes | Decreased proliferation; Reduced secretion of IL-2, IFN-γ, IL-4, and IL-6. | frontiersin.org |

| Lipopolysaccharide (LPS)-induced RAW 264.7 Macrophages | Decreased expression of TNF-α, IL-6, and IL-1β. | frontiersin.org |

Anti-inflammatory Efficacy in Inflammatory Models

The anti-inflammatory properties of cordycepin have been extensively studied in various inflammatory models. A significant body of research indicates that cordycepin exerts its anti-inflammatory effects by inhibiting the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated murine BV2 microglia, cordycepin significantly inhibited the excessive production of nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines in a concentration-dependent manner without causing cytotoxicity nih.gov.

The underlying mechanisms of these anti-inflammatory effects involve the modulation of critical signaling pathways. Cordycepin has been shown to suppress the activation of nuclear factor-kappaB (NF-κB), a key regulator of inflammation, by blocking the degradation of its inhibitor, IκB-α nih.gov. Additionally, it inhibits the phosphorylation of Akt and mitogen-activated protein kinases (MAPKs) such as ERK-1/2, JNK, and p38 kinase nih.gov. The suppression of these signaling pathways leads to a downstream reduction in the expression of inflammatory genes.

In models of neuroinflammation, such as those induced by LPS in BV2 microglial cells, cordycepin's ability to inhibit inflammatory mediator production suggests its potential therapeutic utility in neurodegenerative diseases nih.govresearchgate.net. Furthermore, in a cuprizone-induced demyelination mouse model, which is used to study multiple sclerosis, cordycepin was found to mitigate symptoms by promoting re-myelination, inhibiting glial-cell activation, and decreasing the expression of pro-inflammatory cytokines IL-1β and IL-6, while increasing the anti-inflammatory cytokine IL-4 sci-hub.se.

Table 2: Anti-inflammatory Mechanisms of Cordycepin

| Inflammatory Model | Key Mechanisms of Action | Reference |

|---|---|---|

| LPS-induced BV2 Microglia | Inhibition of NO, PGE₂, and pro-inflammatory cytokine production; Suppression of NF-κB, Akt, and MAPK signaling pathways. | nih.gov |

| Cuprizone-induced Demyelination in Mice | Promotion of re-myelination; Inhibition of glial-cell activation; Decreased IL-1β and IL-6; Increased IL-4. | sci-hub.se |

| LPS-induced RAW 264.7 Macrophages | Inhibition of iNOS and TNF-α expression via suppression of NF-κB through Akt and p38 inhibition. | frontiersin.org |

Antiviral Activity in Pre-clinical Viral Infection Models

Cordycepin has demonstrated notable antiviral activity against a range of viruses in pre-clinical studies. Its efficacy has been particularly highlighted in the context of Dengue virus (DENV) infection. In DENV-infected Vero cells, cordycepin treatment significantly decreased the production of DENV protein and dramatically reduced viral RNA levels, indicating its ability to inhibit viral RNA replication mdpi.com. The half-maximal effective concentration (EC50) for this activity was determined to be 26.94 μM mdpi.com.

The proposed mechanism for its anti-DENV activity involves the targeting of the DENV non-structural protein 5 (NS5), which is a crucial enzyme for viral RNA synthesis mdpi.comnih.gov. In silico molecular docking studies have predicted that cordycepin binds to both the methyltransferase (MTase) and RNA-dependent RNA polymerase (RdRp) domains of the NS5 protein mdpi.com. This binding is thought to interfere with the protein's function, thereby inhibiting viral replication.

Beyond its direct antiviral effects, cordycepin also exhibits anti-inflammatory properties in the context of viral infections. In DENV-infected cells, it has been shown to reduce the production of virus-induced cytokines and chemokines, such as RANTES, IP-10, IL-6, and TNF-α nih.govresearchgate.net. This dual action of inhibiting viral replication and suppressing the associated inflammatory response makes it a promising candidate for antiviral therapy nih.govresearchgate.net. Cordycepin has also been investigated for its potential against other RNA viruses, including SARS-CoV-2, where it is suggested to inhibit viral entry by targeting the ADAM17 protein mdpi.com.

Table 3: Antiviral Activity of Cordycepin in Pre-clinical Models

| Virus Model | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|

| Dengue Virus (DENV) | Significantly inhibited DENV-2 infection, virion production, and viral protein synthesis. Reduced DENV-induced cytokine/chemokine production. | Targets DENV NS5 protein, suppressing viral replication. Inhibits the NF-κB pathway. | mdpi.comnih.govresearchgate.net |

| SARS-CoV-2 (in vitro) | Repressed ADAM17 expression in cancer cells, suggesting potential to inhibit viral entry. | Inhibition of ADAM17, a sheddase associated with the modulation of the ACE2 receptor. | mdpi.com |

Metabolic Regulation in Animal Models of Dysmetabolism

Pre-clinical studies have indicated that cordycepin may play a role in metabolic regulation, particularly in animal models of obesity and diabetes. In models of obesity, cordycepin has been shown to reduce body weight and influence fat metabolism mdpi.com. These effects are often attributed to its ability to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis mdpi.com.

In the context of diabetes, cordycepin has been found to regulate genes associated with the disease by inhibiting lipopolysaccharide-induced inflammation in macrophages semanticscholar.org. Specifically, in LPS-induced RAW 264.7 macrophage cells, cordycepin treatment led to a significant dose-dependent decrease in the expression of TNF-α, IL-6, IL-1β, iNOS, and COX-2 frontiersin.org. By mitigating inflammation, which is a known contributor to insulin resistance and the pathogenesis of type 2 diabetes, cordycepin may help to improve metabolic health.

The broader metabolic effects of cordycepin are linked to its influence on fundamental cellular pathways such as the PI3K/mTOR/AKT pathway, which is involved in metabolic balance, growth, and differentiation mdpi.com. Cordycepin has been observed to consistently reduce signaling through this pathway, which, in conjunction with AMPK activation, contributes to its potential therapeutic effects in metabolic disorders mdpi.com.

Neuroprotective and Organ-Protective Activities in Animal Models

Cordycepin has demonstrated significant neuroprotective and organ-protective activities in various animal models of disease and injury. In a mouse model of traumatic brain injury (TBI), cordycepin administration was shown to provide long-term neuroprotection by ameliorating neurological deficits and reducing neuronal tissue loss nih.gov. A key mechanism underlying this protection is the inhibition of neutrophil infiltration, which in turn attenuates blood-brain barrier (BBB) disruption and modulates microglia/macrophage polarization towards an anti-inflammatory phenotype nih.gov.

In models of neurodegenerative diseases, such as Parkinson's disease, cordycepin has been found to exert neuroprotective effects by alleviating inflammation and oxidative stress sci-hub.se. These effects are potentially mediated through the inhibition of the TLR/NF-κB signaling pathway sci-hub.se. Studies on Huntington's disease models have also suggested that cordycepin can enhance cell survival and reduce the formation of mutant Huntingtin protein aggregates nih.gov.

Beyond the nervous system, cordycepin has been shown to have protective effects on other organs. For instance, in models of intracerebral hemorrhage, it has been found to alleviate brain edema and perihematomal tissue damage by inhibiting NLRP3 inflammasome activation sci-hub.se. Furthermore, it can protect the integrity of the BBB by restoring tight junction proteins and reducing local inflammation sci-hub.se. The broad organ-protective effects of cordycepin are often linked to its anti-inflammatory and antioxidant properties researchgate.net.

Table 4: Neuroprotective and Organ-Protective Effects of Cordycepin in Animal Models

| Model | Key Protective Effects | Underlying Mechanisms | Reference |

|---|---|---|---|

| Traumatic Brain Injury (TBI) in Mice | Ameliorated long-term neurological deficits; Reduced neuronal tissue loss; Preserved white matter integrity. | Inhibited neutrophil infiltration; Attenuated BBB disruption; Promoted anti-inflammatory microglia/macrophage polarization. | nih.gov |

| MPTP-induced Parkinson's Disease in Rats | Mitigated motor disorders; Alleviated inflammation and oxidative stress. | Inhibition of the TLR/NF-κB signaling pathway. | sci-hub.se |

| Intracerebral Hemorrhage | Alleviated brain edema and perihematomal tissue damage. | Inhibition of NLRP3 inflammasome activation. | sci-hub.se |

| Huntington's Disease (in vitro and in vivo) | Enhanced cell survival; Reduced mutant HTT aggregates. | Not fully elucidated, but suggests a role as a supplementary therapeutic. | nih.gov |

Structure Activity Relationship Sar and Prodrug Design for N6 Propionyl Cordycepin

Impact of N6-Propionyl Modification on Deamination Resistance and Bioavailability in Pre-clinical Models

A primary challenge with the therapeutic use of cordycepin (B1669437) is its rapid deamination by adenosine (B11128) deaminase (ADA) in the body, which converts it into the inactive metabolite 3'-deoxyinosine. researchgate.netnih.gov This enzymatic degradation leads to a short biological half-life and reduced bioavailability, limiting its clinical potential. researchgate.netnih.gov The N6-propionyl modification is a prodrug strategy designed to protect cordycepin from this rapid deamination. vbio.vn

Influence of N6-Acyl Chain Length and Branching on Biological Activity and Selectivity

The length and branching of the N6-acyl chain on cordycepin derivatives have a marked influence on their biological activity and selectivity. Research into various N-acyl cordycepin derivatives has revealed that altering the alkyl chain length can modulate the pharmacokinetic properties of these compounds. nih.gov

One study systematically investigated the effects of different N-acyl chain lengths (propionyl, lauroyl, stearoyl, and octanoyl) on the pharmacokinetic profile of cordycepin. nih.gov The findings indicated that as the alkyl chain length increased, the maximum concentration (Cmax) and the area under the concentration-time curve (AUC) initially improved but then decreased when the carbon chain exceeded eight atoms. nih.gov N-octanoyl-cordycepin, for example, exhibited a Cmax, time to maximum concentration (Tmax), and AUC that were approximately 30, 4, and 68 times greater than those of unmodified cordycepin, respectively. nih.gov This suggests an optimal chain length for maximizing bioavailability. nih.gov

Furthermore, the introduction of unsaturated fatty acid chains at the N6 position has also been explored. Derivatives containing linoleic acid, arachidonic acid, and α-linolenic acid showed enhanced antitumor activity against several cancer cell lines when compared to cordycepin. researchgate.net This indicates that the nature of the acyl chain, not just its length, plays a crucial role in the biological activity of these analogs. researchgate.net

| Compound | Modification | Key Findings |

| N6-Propionyl Cordycepin | Short acyl chain at N6 position | Enhanced stability against deamination. journaltocs.ac.ukvulcanchem.com |

| N-Octanoyl-cordycepin | Medium-length acyl chain at N6 position | Significantly increased Cmax, Tmax, and AUC compared to cordycepin. nih.gov |

| N6-(Unsaturated Fatty Acid) Cordycepin Derivatives | Unsaturated fatty acid chains at N6 position | Enhanced antitumor activity compared to cordycepin. researchgate.net |

Rational Design of Cordycepin Analogues for Enhanced Research Specificity and Efficacy

The rational design of cordycepin analogues is a key strategy to improve their specificity and therapeutic efficacy. vulcanchem.com This approach involves targeted modifications of the cordycepin molecule to enhance its interaction with specific biological targets while minimizing off-target effects. vulcanchem.comnih.gov Modifications at various positions of the purine (B94841) ring and the sugar moiety are being explored to achieve this. nih.gov

One approach involves the development of ProTide technology for cordycepin. researchgate.net This technology masks the nucleoside monophosphate as a phosphoramidate, which can bypass the need for initial phosphorylation by cellular kinases, a common resistance mechanism. frontiersin.org This strategy has led to the development of derivatives with enhanced antiviral activities and metabolic stability. researchgate.net

Another strategy focuses on creating derivatives that are activated by specific enzymes, such as the development of an adenosine deaminase-resistant cordycepin prodrug that can be activated by Pseudomonas carboxypeptidase G2. researchgate.net Furthermore, incorporating cordycepin into larger molecules, like aptamers, allows for targeted delivery to specific cells, such as cancer cells. nih.govrsc.org This dual-function approach uses cordycepin not only as a therapeutic agent but also as a structural component to enhance the targeting and stability of the delivery vehicle. nih.govrsc.org These rationally designed analogues hold the promise of more precise and effective treatments. vulcanchem.comnih.gov

Computational Modeling and Molecular Docking in SAR Elucidation and Target Prediction

Computational modeling and molecular docking are invaluable tools in understanding the structure-activity relationships (SAR) of this compound and other analogues, as well as in predicting their potential biological targets. nih.govsciety.org These in silico methods allow researchers to simulate the interaction between a ligand, such as a cordycepin derivative, and a target protein at the molecular level. nih.govresearchgate.net

Molecular docking studies can predict the binding affinity and orientation of a compound within the active site of an enzyme like adenosine deaminase. researchgate.net This information is crucial for designing modifications, such as the N6-propionyl group, that can sterically hinder the binding of the compound to the enzyme, thereby preventing its degradation. nih.gov For instance, in vitro molecular docking simulations have been used to predict the interaction modes and binding strengths between cordycepin derivatives and their targets, guiding the synthesis of more effective compounds. nih.gov

Furthermore, computational approaches are used to predict the potential targets of new analogues. By screening a library of compounds against various protein structures, researchers can identify potential interactions and biological pathways that might be affected. nih.govsciety.org For example, network pharmacology combined with molecular docking has been used to explore the mechanisms of action of cordycepin in various diseases by identifying its potential targets and signaling pathways. nih.gov These computational methods accelerate the drug discovery process by prioritizing the most promising candidates for further experimental validation. sciety.orgscirp.orgscirp.org

Emerging Research Frontiers and Future Perspectives for N6 Propionyl Cordycepin

Combinatorial Therapeutic Strategies in Pre-clinical Models (e.g., with Chemotherapeutic Agents, Radiotherapy)

A thorough review of published scientific literature reveals a lack of specific pre-clinical studies investigating the combinatorial therapeutic strategies of N6-Propionyl Cordycepin (B1669437) with other agents. Research has not yet been published that evaluates its synergistic or additive effects when combined with traditional chemotherapeutic drugs or radiotherapy in animal or cell-based models. Future research in this area would be necessary to determine if the enhanced pharmacokinetic profile of N6-Propionyl Cordycepin translates to improved efficacy in combination regimens.

Novel Delivery Systems for Enhanced Research Applications (e.g., Nanoparticles, Targeted Prodrugs)

The primary innovation in the delivery of cordycepin embodied by this compound is its design as a prodrug. This chemical modification is a delivery system in itself, aimed at overcoming the rapid metabolic inactivation of the parent compound, cordycepin. A key challenge with cordycepin is its susceptibility to deamination by the enzyme adenosine (B11128) deaminase (ADA), which significantly shortens its half-life and reduces its bioavailability.

A pivotal study evaluated the pharmacokinetic profiles of four N-acyl cordycepin derivatives, including N-propionyl-cordycepin, after oral administration in mice. The research demonstrated that these derivatives are successfully converted into cordycepin in vivo. The study highlighted that the length of the N-acyl chain influences key pharmacokinetic parameters. While N-octanoyl-cordycepin showed the most significant increase in bioavailability, N-propionyl-cordycepin also demonstrated altered pharmacokinetics compared to the parent compound. nih.gov This prodrug approach represents a significant strategy for enhancing the systemic exposure of cordycepin for research purposes.

Beyond this intrinsic prodrug design, there is no published research on formulating this compound into more advanced delivery systems such as nanoparticles or other targeted prodrug constructs.